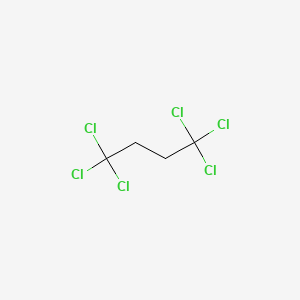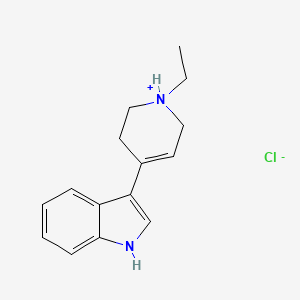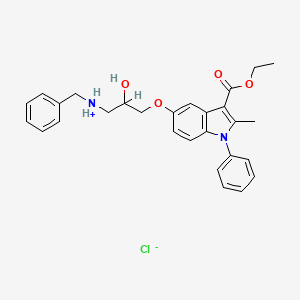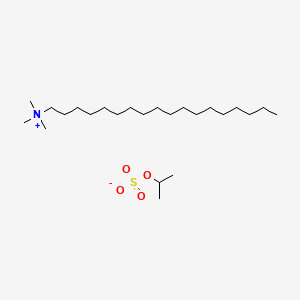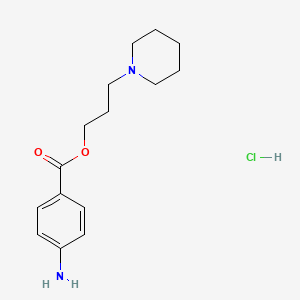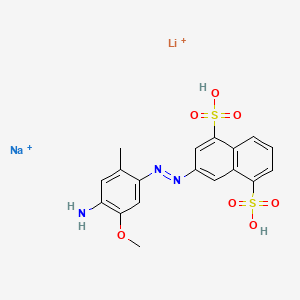
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,5-naphthalenedisulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture and converting it into its lithium sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic medium are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The mechanism involves:
Binding to Proteins: The azo group can form covalent bonds with amino acid residues in proteins, altering their function.
Pathway Involvement: The compound can interfere with cellular pathways by modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)naphthalene-1,5-disulfonate
- 3-[(4-amino-5-methoxy-o-tolyl)azo]naphthalene-1,5-disulphonic acid
Uniqueness
Lithium sodium 3-((4-amino-5-methoxy-2-methylphenyl)azo)-1,5-naphthalenedisulfonate is unique due to its specific combination of lithium and sodium ions, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75198-80-0 |
|---|---|
Molekularformel |
C18H17LiN3NaO7S2+2 |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
lithium;sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-6-14(19)16(28-2)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1 |
InChI-Schlüssel |
SZQSIBXHHGMGAY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)OC)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
